molecular formula C12H12N6O3 B15001004 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-methoxybenzyl)-1,2,4-oxadiazol-5-amine

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-methoxybenzyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B15001004
M. Wt: 288.26 g/mol
InChI Key: YYKGENAMMCVXIX-UHFFFAOYSA-N
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Description

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a compound that features both 1,2,5-oxadiazole and 1,2,4-oxadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves the nitration, oxidation, and coupling reactions of precursor compounds. For instance, one method involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid . Another method includes the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole using sodium dichloroisocyanurate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sodium dichloroisocyanurate for oxidation, and various reducing agents for reduction reactions .

Major Products

The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different properties and applications .

Scientific Research Applications

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with molecular targets through hydrogen bonding and π–π interactions. These interactions reduce the sensitivity of the compound, making it suitable for use in energetic materials .

Properties

Molecular Formula

C12H12N6O3

Molecular Weight

288.26 g/mol

IUPAC Name

4-[5-[(2-methoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H12N6O3/c1-19-8-5-3-2-4-7(8)6-14-12-15-11(18-20-12)9-10(13)17-21-16-9/h2-5H,6H2,1H3,(H2,13,17)(H,14,15,18)

InChI Key

YYKGENAMMCVXIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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